

Spectroscopic Analysis of 3-Bromo-5-(trifluoromethyl)picolinonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)picolinonitrile

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of novel compounds is paramount for accelerating discovery and ensuring structural integrity. This guide provides a comparative analysis of the spectral data for derivatives of **3-Bromo-5-(trifluoromethyl)picolinonitrile**, a key intermediate in the synthesis of various biologically active molecules.

Due to the limited availability of complete, publicly accessible experimental spectral data for a series of 3-substituted-5-(trifluoromethyl)picolinonitrile derivatives, this guide will focus on presenting the available data for key analogues and outlining the general principles and expected spectral characteristics based on substituent effects. This approach will provide a foundational understanding for researchers working with this class of compounds.

Comparison of Spectral Data

The following table summarizes the available and predicted spectral data for derivatives of **3-Bromo-5-(trifluoromethyl)picolinonitrile**. The data for the parent compound is included as a reference point.

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (cm^{-1})	Mass Spec (m/z)
3-Bromo-5-(trifluoromethyl)picolinonitrile	~8.9 (d, J ≈ 2.0 Hz, H-6), ~8.5 (d, J ≈ 2.0 Hz, H-4)	~148 (C-6), ~139 (q, J ≈ 4 Hz, C-4), ~132 (q, J ≈ 35 Hz, C-5), ~122 (q, J ≈ 273 Hz, CF ₃), ~118 (C-3), ~115 (CN)	~2230 (C≡N), ~1340 (C-F), ~1180, 1140 (C-F)	[M] ⁺ ≈ 250/252
3-Amino-5-(trifluoromethyl)picolinonitrile	~8.3 (d, J ≈ 2.5 Hz, H-6), ~7.6 (d, J ≈ 2.5 Hz, H-4), ~5.0 (br s, NH ₂)	~150 (C-3), ~145 (C-6), ~130 (q, J ≈ 33 Hz, C-5), ~125 (q, J ≈ 4 Hz, C-4), ~123 (q, J ≈ 272 Hz, CF ₃), ~117 (CN)	~3400-3200 (N-H), ~2220 (C≡N), ~1330 (C-F), ~1170, 1130 (C-F)	[M+H] ⁺ = 188.0430[1]
3-Methoxy-5-(trifluoromethyl)picolinonitrile	~8.6 (d, J ≈ 2.2 Hz, H-6), ~7.9 (d, J ≈ 2.2 Hz, H-4), ~4.0 (s, OCH ₃)	~155 (C-3), ~146 (C-6), ~131 (q, J ≈ 34 Hz, C-5), ~123 (q, J ≈ 273 Hz, CF ₃), ~120 (q, J ≈ 4 Hz, C-4), ~116 (CN), ~56 (OCH ₃)	~2225 (C≡N), ~1340 (C-F), ~1180, 1140 (C-F), ~1050 (C-O)	[M] ⁺ ≈ 202

Note: The ¹H and ¹³C NMR data for the 3-Bromo and 3-Methoxy derivatives are predicted values based on established substituent effects on the picolinonitrile core and are provided for comparative purposes. The mass spectrometry data for the 3-Amino derivative is from a high-resolution mass spectrometry (HRMS) analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and spectroscopic analysis of the discussed compounds.

General Synthesis of 3-Substituted-5-(trifluoromethyl)picolinonitriles

The synthesis of 3-amino and 3-methoxy derivatives typically starts from **3-bromo-5-(trifluoromethyl)picolinonitrile**.

- Synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile: A common method involves the reduction of a corresponding nitro precursor. For instance, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine can be reduced using iron powder in a mixture of ethyl acetate and acetic acid. The reaction mixture is heated, and after completion, the product is purified by column chromatography.[\[1\]](#)
- Synthesis of 3-Methoxy-5-(trifluoromethyl)picolinonitrile: This derivative can be synthesized via a nucleophilic aromatic substitution reaction where the bromide in **3-bromo-5-(trifluoromethyl)picolinonitrile** is displaced by a methoxide source, such as sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent.

Spectroscopic Analysis

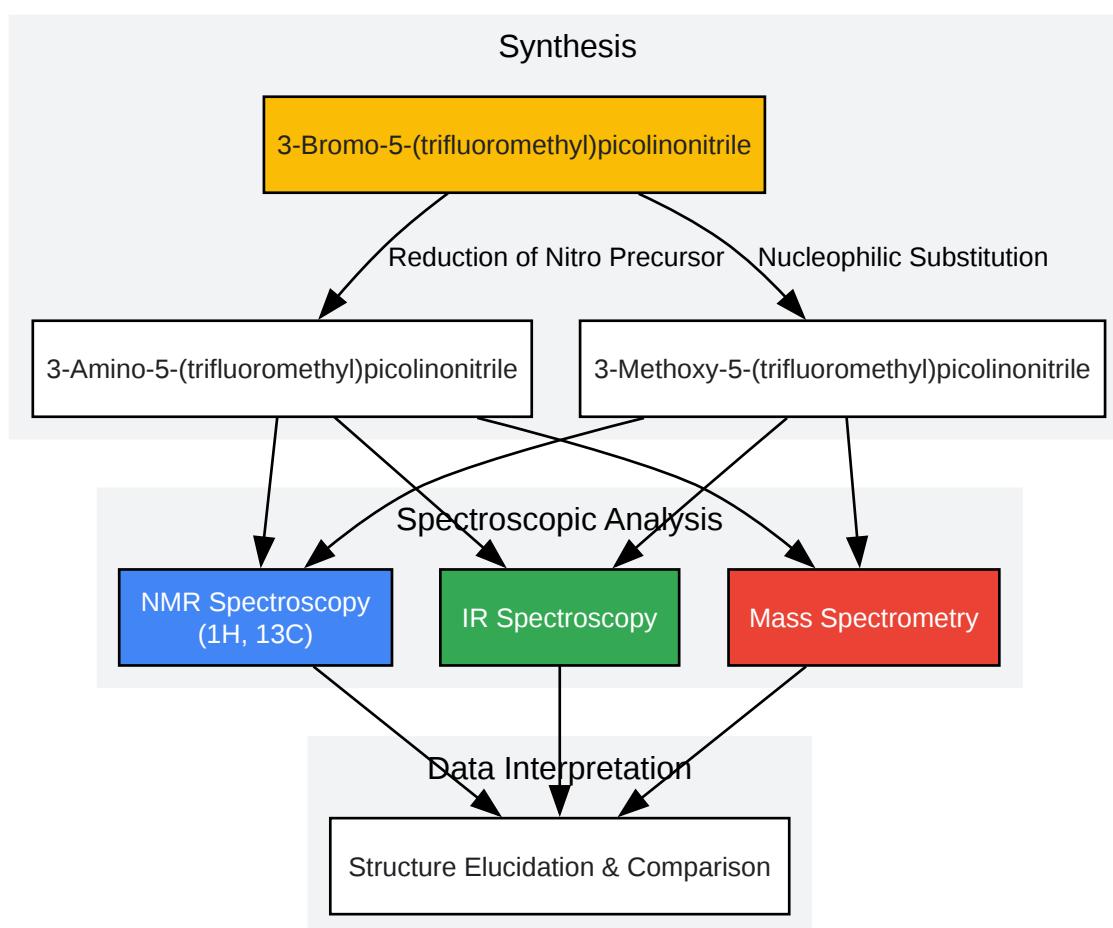
Standard spectroscopic techniques are employed for the characterization of these compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
 - Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
 - Data Acquisition: Standard pulse programs are used. For ^1H NMR, chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. For ^{13}C NMR, the solvent peak is typically used as a reference.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra.
- Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):
 - Instrumentation: High-resolution mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
 - Data Acquisition: The instrument is calibrated, and the sample is introduced, typically in a suitable solvent, to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Analytical Workflow

The logical workflow for the synthesis and characterization of these derivatives can be visualized as follows:



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Figure 1. Workflow for the synthesis and spectroscopic characterization of derivatives.

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References

- 1. rsc.org [rsc.org]
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